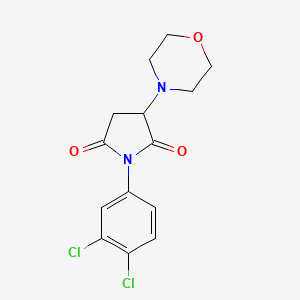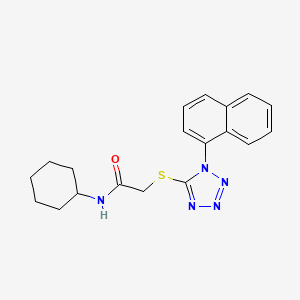
1-(3,4-Dichlorophenyl)-3-morpholin-4-ylazolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dichlorophenyl)-3-morpholin-4-ylazolidine-2,5-dione is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a dichlorophenyl group, a morpholine ring, and an azolidine-2,5-dione core. Its distinct chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-3-morpholin-4-ylazolidine-2,5-dione typically involves the reaction of 3,4-dichloroaniline with phosgene to form an isocyanate intermediate. This intermediate is then reacted with morpholine to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium or platinum to facilitate the process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to optimize production efficiency and minimize waste.
化学反応の分析
Types of Reactions: 1-(3,4-Dichlorophenyl)-3-morpholin-4-ylazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Amines, thiols; solvents like ethanol or methanol, elevated temperatures.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
1-(3,4-Dichlorophenyl)-3-morpholin-4-ylazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
作用機序
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-morpholin-4-ylazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit photosynthesis by blocking the electron flow in photosystem II, similar to the action of DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea) . This inhibition disrupts the electron transport chain, reducing the ability of cells to produce energy.
類似化合物との比較
3,4-Dichlorophenylhydrazine hydrochloride: Shares the dichlorophenyl group but differs in its hydrazine structure.
DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea): Similar in its dichlorophenyl group and known for its herbicidal properties.
Uniqueness: 1-(3,4-Dichlorophenyl)-3-morpholin-4-ylazolidine-2,5-dione stands out due to its unique combination of a morpholine ring and an azolidine-2,5-dione core. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-morpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c15-10-2-1-9(7-11(10)16)18-13(19)8-12(14(18)20)17-3-5-21-6-4-17/h1-2,7,12H,3-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQAFZYXHUPSHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(diethylamino)ethyl]-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5112982.png)
![N-(2-furylmethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5112995.png)
![2-{3-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5112998.png)
![N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}THIOPHENE-2-SULFONAMIDE](/img/structure/B5112999.png)
![1-(4-methylbenzyl)-N-[(5-methyl-2-furyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B5113005.png)
![1-[2-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-4-piperidinol](/img/structure/B5113013.png)
![dimethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methylpentanoyl]amino}terephthalate](/img/structure/B5113022.png)
![3-CHLORO-4-FLUORO-N-[(PYRIDIN-3-YL)METHYL]-1-BENZOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B5113028.png)

![{2-HYDROXY-3-[N-(3-METHYLPHENYL)4-METHYLBENZENESULFONAMIDO]PROPYL}BIS(2-METHYLPROPYL)AMINE](/img/structure/B5113046.png)
![N-(4-fluorobenzyl)-3-{1-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-4-piperidinyl}propanamide](/img/structure/B5113047.png)
![4-{[N-(3,4-Dimethylphenyl)methanesulfonamido]methyl}-N-(1-phenylethyl)benzamide](/img/structure/B5113051.png)

![4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}benzaldehyde](/img/structure/B5113072.png)
